Cas no 79349-82-9 (7-Amino-3-vinyl-3-cephem-4-carboxylic Acid)

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid is a key intermediate in the synthesis of cephalosporin antibiotics, particularly third-generation derivatives. Its structural features, including the vinyl group at the 3-position and the free carboxylic acid at the 4-position, make it a versatile precursor for further chemical modifications. The compound exhibits high reactivity, enabling efficient derivatization to produce broad-spectrum β-lactam antibiotics with enhanced stability against β-lactamases. Its well-defined crystalline form ensures consistent purity, which is critical for pharmaceutical manufacturing. The intermediate’s compatibility with various coupling and functionalization reactions makes it valuable for developing novel cephalosporin-based therapeutics with improved pharmacokinetic and antimicrobial properties.
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid structure
79349-82-9 structure
Product Name:7-Amino-3-vinyl-3-cephem-4-carboxylic Acid
CAS No:79349-82-9
MF:C9H10N2O3S
MW:226.252300739288
MDL:MFCD07782149
CID:60078
PubChem ID:7280824
Update Time:2026-02-05

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-AVCA
    • 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-ethenyl-8-oxo-, (6R,7R)-
    • 7-AMINO-3-VINYL-3-CEPHEM-4-CARBOXYLIC ACID (7-AVCA)
    • Cefixime Impurity 7 AVCA
    • (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefdinir CP impurity C
    • AC-5550
    • NS00011507
    • SCHEMBL5284761
    • AS-14226
    • DTXSID80428501
    • 79349-82-9
    • GQLGFBRMCCVQLU-SVGQVSJJSA-N
    • (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
    • AKOS015892740
    • (6R-trans)-7-Amino-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • 7beta-amino-3-vinyl-3-cephem-4-carboxylic acid
    • AMY28675
    • CS-0144678
    • (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-ethenyl-8-oxo-, (6R-trans)- (ZCI)
    • MDL: MFCD07782149
    • Inchi: 1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1
    • InChI Key: GQLGFBRMCCVQLU-SVGQVSJJSA-N
    • SMILES: C(C1=C(C=C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O

Computed Properties

  • Exact Mass: 226.04100
  • Monoisotopic Mass: 226.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109A^2
  • XLogP3: -2.8

Experimental Properties

  • Color/Form: White or yellowish crystalline powder
  • Density: 1.55
  • Melting Point: 240-252°C (dec.)
  • Boiling Point: 540.7°C at 760 mmHg
  • Flash Point: 280.8°C
  • Refractive Index: 1.696
  • PSA: 108.93000
  • LogP: 0.39170

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Security Information

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7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water
Reference
New use of Alcaligenes faecalis penicillin G acylase
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Phenol Solvents: Water ;  heated; 45 - 50 °C; 12 - 18 h, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Butyl acetate ,  Water ;  45 °C → 13 °C; 30 min, 13 - 17 °C
1.3 Reagents: Sodium carbonate Catalysts: Penicillin amidase Solvents: Water ;  1 - 3 h, pH 8, 29 - 33 °C
1.4 Solvents: Methanol ;  29 °C → 0 °C; 20 min, 0 - 5 °C
1.5 Reagents: Sulfuric acid Solvents: Water ;  pH 4
Reference
An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid
Chao, Mingyong; Hao, Aiyou, Organic Process Research & Development, 2009, 13(5), 924-927

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Raw materials

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Preparation Products

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:79349-82-9)7-Amino-3-vinyl-3-cephem-4-carboxylic Acid
Order Number:A839658
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):374.0
Email:sales@amadischem.com

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid

Introduction to 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (CAS No. 79349-82-9)

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 79349-82-9, is a significant compound in the field of medicinal chemistry, particularly in the development of novel antibiotics. This molecule belongs to the cephem class of β-lactam antibiotics, which are renowned for their broad-spectrum antimicrobial properties. The unique structural features of this compound, including its amino and vinyl substituents, contribute to its potential as a precursor in synthesizing next-generation antibiotics capable of overcoming bacterial resistance mechanisms.

The structure of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid is characterized by a β-lactam ring fused with a cephem moiety. The presence of both an amino group and a vinyl group at the 7-position and 3-position, respectively, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple sites for chemical modification, enabling the design of derivatives with enhanced pharmacological profiles. The carboxylic acid group at the 4-position further enhances its reactivity, making it a valuable building block in medicinal chemistry.

In recent years, there has been growing concern over the rise of multidrug-resistant bacteria, which poses a significant threat to global health. The development of new antibiotics with novel mechanisms of action is crucial to address this challenge. 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid has emerged as a promising candidate in this endeavor due to its structural similarity to known antibiotics but with distinct modifications that could confer improved efficacy and reduced resistance.

One of the most compelling aspects of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid is its potential to serve as a scaffold for designing compounds that target bacterial cell wall synthesis more effectively. The β-lactam ring is the core structure responsible for inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall formation. By introducing modifications such as the vinyl group and amino group, researchers can fine-tune the binding interactions with PBPs, potentially leading to more potent and selective antimicrobial agents.

Recent studies have highlighted the importance of understanding the molecular interactions between cephem derivatives and bacterial enzymes. Computational modeling and experimental techniques have been employed to elucidate how structural variations influence binding affinity and resistance profiles. For instance, research has demonstrated that the vinyl group in 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid can enhance binding to PBPs by improving hydrophobic interactions. This insight has guided the design of new analogs with improved pharmacokinetic properties.

The synthetic pathways for 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid have also been optimized to ensure scalability and cost-effectiveness. Advances in biocatalysis and green chemistry have enabled more sustainable production methods, reducing reliance on traditional petrochemical-based processes. These innovations are critical for making novel antibiotics more accessible and environmentally friendly.

In clinical settings, early-stage trials have shown encouraging results when 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid derivatives are tested against Gram-positive and Gram-negative bacteria. The ability of these compounds to inhibit bacterial growth while minimizing toxicity in human cells makes them attractive candidates for further development. However, challenges remain in optimizing their pharmacokinetic profiles, particularly regarding solubility and bioavailability.

The role of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid extends beyond antibiotic development. Its structural framework has inspired researchers to explore its potential in other therapeutic areas, such as anti-inflammatory and antiviral applications. The versatility of this compound underscores its importance as a chemical entity with broad implications for drug discovery.

Future research directions include investigating the impact of additional functional groups on the antimicrobial activity of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid derivatives. For example, incorporating fluorine atoms or other halogenated substituents could enhance metabolic stability while maintaining efficacy. Additionally, exploring prodrug strategies may improve delivery systems, ensuring that these compounds reach their target sites in sufficient concentrations.

The collaboration between academic institutions and pharmaceutical companies is essential for translating laboratory findings into clinical reality. By leveraging expertise in synthetic chemistry, pharmacology, and microbiology, researchers can accelerate the development pipeline for novel antibiotics derived from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid. This interdisciplinary approach is vital for addressing emerging infectious diseases and maintaining public health security.

In conclusion,7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (CAS No. 79349-82-9) represents a significant advancement in medicinal chemistry with far-reaching implications for antibiotic development. Its unique structural features offer opportunities for designing next-generation antimicrobial agents capable of combating resistant bacterial strains. As research continues to uncover new applications and optimize synthetic methodologies,7-Amino-3-vinyl-3-cephem-4-carboxylic Acid will undoubtedly play a crucial role in addressing global health challenges related to infectious diseases.

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Amadis Chemical Company Limited
(CAS:79349-82-9)7-Amino-3-vinyl-3-cephem-4-carboxylic Acid
A839658
Purity:99%
Quantity:100g
Price ($):374.0
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